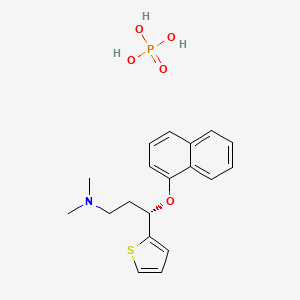

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate

Overview

Description

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate is a complex organic compound that features a combination of naphthalene, thiophene, and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate typically involves several key steps:

Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthol with an appropriate halogenating agent to form naphthalen-1-yloxy halide.

Coupling with Thiophene: The naphthalen-1-yloxy halide is then coupled with a thiophene derivative under conditions that promote the formation of a carbon-oxygen bond.

Amine Introduction: The resulting intermediate is reacted with dimethylamine to introduce the N,N-dimethylamine group.

Phosphorylation: Finally, the compound is phosphorylated using a suitable phosphate source to yield the phosphate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions for substitution reactions often involve the use of catalysts such as palladium or copper, along with appropriate ligands and solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: Lacks the phosphate group, which may affect its solubility and biological activity.

Naphthalen-1-yloxy-3-(thiophen-2-yl)propan-1-amine: Lacks the dimethylamine group, potentially altering its interaction with biological targets.

Thiophen-2-yl-3-(naphthalen-1-yloxy)propan-1-amine: A positional isomer with different chemical and biological properties.

Uniqueness

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate is unique due to its specific combination of functional groups and stereochemistry. The presence of the phosphate group enhances its solubility and potential for biological activity, while the (S)-configuration may confer selectivity in its interactions with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine phosphate, also known by its CAS number 161005-84-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 409.44 g/mol. The compound features a complex structure that includes a naphthalene moiety and a thiophene ring, which are often associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H24NO5PS |

| Molecular Weight | 409.44 g/mol |

| CAS Number | 161005-84-1 |

| LogP | 4.0445 |

| PSA | 128.28 Ų |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or modulate adrenergic receptors, which may contribute to their antidepressant and anxiolytic effects.

Antidepressant Effects

Studies have shown that related compounds exhibit significant antidepressant-like effects in animal models. For instance, research involving the administration of similar naphthalene derivatives has demonstrated increased serotonin levels in synaptic clefts, suggesting a potential mechanism for mood enhancement and anxiety reduction.

Neuroprotective Properties

Neuroprotective effects have also been observed in compounds structurally related to this compound. These compounds may protect neuronal cells from oxidative stress and apoptosis through the modulation of signaling pathways involved in cell survival.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined a series of naphthalene derivatives for their antidepressant activity using the forced swim test in mice. The results indicated that several compounds significantly reduced immobility time, suggesting an antidepressant-like effect.

Study 2: Neuroprotective Effects

In another study, researchers investigated the neuroprotective effects of thiophene-containing compounds in models of neurodegeneration. The findings revealed that these compounds could reduce neuronal cell death induced by glutamate toxicity, highlighting their potential therapeutic applications in neurodegenerative diseases.

Discussion

The biological activity of this compound suggests promising applications in treating mood disorders and neurodegenerative conditions. However, further research is necessary to elucidate its precise mechanisms and therapeutic potential.

Properties

IUPAC Name |

(3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS.H3O4P/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;1-5(2,3)4/h3-11,14,18H,12-13H2,1-2H3;(H3,1,2,3,4)/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEYKTAAWOBOON-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657618 | |

| Record name | Phosphoric acid--(3S)-N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161005-84-1 | |

| Record name | Phosphoric acid--(3S)-N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.